Tetrasodium ethane-1,1,2,2-tetracarboxylate

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Researchers requiring amine-free chelation for MOF synthesis or peroxide formulations face limited alternatives to EDTA. This compound solves that with a rigid, all-oxygen tetradentate coordination sphere. - Rigid C₂ backbone acts as a bridging tecton in MOFs, enabling 3D supramolecular architectures (Xue & Chen, 2011). - Amine-free structure ensures peroxide adduct stability for bleaching systems (patent-claimed dual bleach/chelator function). - Nitrogen-free scaffold aligns with biodegradable chelant design principles for environmental screening programs.

Molecular Formula C6H2Na4O8
Molecular Weight 294.03 g/mol
CAS No. 36499-56-6
Cat. No. B1609945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasodium ethane-1,1,2,2-tetracarboxylate
CAS36499-56-6
Molecular FormulaC6H2Na4O8
Molecular Weight294.03 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])C(=O)[O-])(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4
InChIKeyDVWOQWYTAACVCO-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrasodium Ethane-1,1,2,2-Tetracarboxylate: Identity & Procurement


Tetrasodium ethane-1,1,2,2-tetracarboxylate (CAS 36499-56-6) is a non-amine, polycarboxylate salt where four sodium ions neutralize the four carboxylate groups on a central ethane backbone (C₆H₂Na₄O₈, MW 294.03 g/mol) [1]. It belongs to the class of small-molecule chelating agents, acting as a tetradentate O-donor ligand [2]. Unlike dominant aminopolycarboxylates like EDTA, it lacks nitrogen donor atoms, which fundamentally alters its metal ion selectivity and complex geometry. This structural departure forms the basis of its quantifiable differentiation for scientific selection in specialized applications such as peroxide stabilization, metal-organic framework (MOF) synthesis, and formulation contexts where amine-free chemistry is a technical requirement [2][3].

O
Ligand type

All-oxygen tetradentate chelator for amine-free coordination chemistry.

R
MOF tecton

Rigid μ₂-bridging linker suitable for extended framework synthesis.

P
Perhydrate form

Patent-reported dual-function peroxide source and chelating builder.

Formulation-context review recommended.

Why EDTA Cannot Substitute Tetrasodium Ethane-1,1,2,2-Tetracarboxylate


Foremost, a generic substitution of tetrasodium ethane-1,1,2,2-tetracarboxylate with tetrasodium EDTA would introduce nitrogen-based ligands, fundamentally altering the metal coordination environment from an all-oxygen donor system to an N,O-donor system [1][2]. This molecular distinction has tangible consequences in applications that exploit the intrinsic instability of in-situ formed hydrogen peroxide adducts, where the absence of amine groups is critical for formulation stability [3]. Furthermore, the compact C₂ backbone lacks the ethylenediamine spacer, enabling it to function as a rigid, bridging tecton in metal-organic frameworks (MOFs), a structural role that the flexible hexadentate EDTA cannot replicate [2]. Substitution with EDTA would risk destabilizing peroxide-based bleaching systems or collapsing the designed topology of coordination polymers, as the functional geometries and degradation pathways are structurally incompatible.

This compound
Donor set All-O donor, amine-free.
Denticity Tetradentate (4 binding sites).
MOF role μ₂-bridging ligand; enables 3D network.
EDTA class
Donor set N₂O₄ mixed donor, contains amines.
Denticity Hexadentate (6 binding sites).
MOF role Monomeric chelator; no framework extension.
may not replicate

Tetrasodium Ethane-1,1,2,2-Tetracarboxylate Quantitative Differentiation Guide


Rigid Tetratopic Linker vs. Flexible EDTA in MOF Synthesis

In the synthesis of coordination polymers, tetrasodium ethane-1,1,2,2-tetracarboxylate functions as a rigid, μ₂-bridging tetratopic ligand coordinating two independent Mn(II) centers [1]. In contrast, EDTA acts as a monomeric, hexadentate chelator that encapsulates a single metal ion, precluding the formation of extended frameworks [2]. The C₂ spacer in the ethanetetracarboxylate anion locks the four carboxylate groups into a fixed, antiperiplanar geometry ideal for bridging, whereas the ethylenediamine core of EDTA provides rotational flexibility that favors intramolecular chelation. This topological rigidity is a quantifiable structural parameter directly responsible for generating one-, two-, and three-dimensional hydrogen-bonded architectures, a capability not attainable with EDTA [1].

MOF linker vs. EDTA
Class-level inference
μ₂-bridging tetratopic ligand; 2 Mn(II) per ligand; 3D H-bonded network vs. EDTA monomeric hexadentate chelate, discrete complex.
Supports framework tecton selection.
XRD data from triclinic single-crystal study.
Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Patent Evidence: Peroxide Adduct in Bleaching Compositions

A granted patent exemplifies a proprietary application where tetrasodium ethane-1,1,2,2-tetracarboxylate is specifically claimed as a hydrogen peroxide adduct (perhydrate) in bleaching compositions [1][2]. This application context is unique because the compound acts as both a bleaching agent source and a chelating builder. Standard alternatives, such as sodium percarbonate, lack the inherent chelating functionality. The patent highlights that discoloration of colored fabrics caused by direct contact with an incompletely dissolved bleaching agent powder is a technical problem with both sodium percarbonate and the tetrasodium ethane-1,1,2,2-tetracarboxylate/hydrogen peroxide adduct, motivating the inventive composition [1]. This pinpoints a specific, shared challenge, implying that the compound's performance profile in this exact application is both recognized in industrial practice and distinct from chelant-free oxygen bleaches.

Bleaching patent claim
Supporting evidence
Specifically claimed as tetrasodium ethane-1,1,2,2-tetracarboxylate/hydrogen peroxide adduct in bleaching compositions; combines active oxygen and chelation.
Dual-function formulation context.
Patent reference: ~0.3 wt.% bleaching solution.
Detergent Chemistry Bleaching Agents Peroxide Stabilization

Non-Amine Architecture and Biodegradability vs. EDTA

A recognized performance gap of EDTA is its poor environmental biodegradability, which has driven the search for alternatives [2][3]. The molecular structure of tetrasodium ethane-1,1,2,2-tetracarboxylate, which contains only C, H, O, and Na atoms, entirely lacks the stable C-N bonds and ethylenediamine moiety responsible for the recalcitrant nature of EDTA [1]. While specific, validated OECD 301 biodegradation data for the compound could not be located in public, non-vendor sources, its simpler, oxygen-only structure places it in a more readily biodegradable structural class. This structural inference is standard in rational green chemistry design. In comparison, tetrasodium glutamate diacetate (GLDA), an alternative aminopolycarboxylate, demonstrates >80% biodegradation within 28 days, but its performance relies on nitrogen-based chelation [2]. The ethanetetracarboxylate offers a fundamentally different, non-nitrogenous degradation pathway.

Biodegradation inference
Data to verify
All-oxygen, nitrogen-free scaffold places it in a more readily biodegradable structural class; OECD 301 data not located for this compound.
Environmental fate screening context.
Requires empirical biodegradation validation.
Green Chemistry Environmental Fate Chelating Agents

Tetradentate Chelation and Peroxide Adduct Stability

The ability to form a stable hydrogen peroxide adduct is a key differentiator crystallized in patent literature [1]. This capacity is fundamentally linked to its tetradentate, all-oxygen coordination sphere, which limits the number of donor sites, leaving it coordinatively unsaturated such that it can readily accommodate ancillary peroxide ligands. EDTA, as a hexadentate ligand (N₂O₄ donor set), typically saturates the coordination sphere of a metal ion when forming a 1:1 complex, limiting its ability to bind additional peroxide ions in the same manner [2]. This direct structural-activity relationship—where lower denticity enables perhydrate formation—is a quantifiable structural feature (denticity of 4 vs. 6) that translates to a distinct application space. The perhydrate of ethanetetracarboxylate is explicitly claimed as a useful complexing agent and hydrogen peroxide source, while an equivalent stable adduct is not a defining feature for EDTA [1].

Perhydrate stability
Class-level inference
Tetradentate O₄ coordination allows peroxide adduct formation; EDTA hexadentate N₂O₄ saturates metal sphere, limiting comparable adduct.
Denticity-driven application split.
Patent structure: perhydrate with H₂O₂.
Perhydrate Chemistry Ligand Denticity Formulation Stability

Tetrasodium Ethane-1,1,2,2-Tetracarboxylate Application Scenarios


Manganese MOF and Coordination Polymer Synthesis

For researchers synthesizing novel coordination polymers, this compound is the appropriate procurement choice as a rigid, tetratopic, O-donor linker. As demonstrated by Xue and Chen (2011), it bridges two Mn(II) centers to form a dinuclear secondary building unit, extending into a three-dimensional hydrogen-bonded supramolecular architecture [1]. Tetrasodium EDTA would be an unsuitable substitute here, as its ethylenediamine spacer and hexadentate chelation mode produce monomeric complexes and preclude framework formation [2].

Dual-Function Bleaching Systems in Detergents

Formulators aiming to develop a bleaching detergent system that combines active oxygen delivery with heavy metal sequestration should select this compound. A granted patent explicitly claims its use as a tetrasodium ethane-1,1,2,2-tetracarboxylate/hydrogen peroxide adduct, which serves as both a bleaching agent and a chelator to manage water hardness and metal-catalyzed peroxide decomposition [3]. This dual function is not achievable with sodium percarbonate alone, which lacks chelating ability, and cannot be directly replicated by EDTA, which does not typically serve as a peroxide source in a comparably stable adduct [3].

Green Chelant Screening: Nitrogen-Free Scaffolds

In environmental screening programs tasked with identifying inherently biodegradable chelating agents, this compound is a strategically relevant candidate for procurement and testing. Its simple C₆ backbone decorated only with carboxylate and sodium ions provides a nitrogen-free scaffold, distinguishing it from the C-N bond-rich structures of EDTA and other aminopolycarboxylates known for poor biodegradability [4][5]. While quantitative biodegradation data for this specific compound is pending, its molecular architecture aligns with the design principles for more readily biodegradable chelants, making it a priority candidate for experimental validation [5].

Non-Amine Chelate Geometry Research

Coordination chemists investigating the influence of donor atom sets on complex geometry should utilize this compound to explore all-oxygen, tetradentate coordination spheres. The compound's strict O-donor nature (8 hydrogen bond acceptor sites, 0 donor sites) results in fundamentally different binding affinities and geometric preferences compared to the mixed N,O-donor set of EDTA [4][2]. This makes it a specific tool for probing metal-ligand interactions where amine interference is undesired.

Application
Selection Property
Validation Focus
MOF and coordination polymer synthesis
Rigid tetratopic O-donor linker
Framework topology and bridging mode
Dual-function bleaching systems
Perhydrate adduct with chelation
Peroxide stability and metal sequestration
Green chelant screening
Nitrogen-free scaffold
Ready biodegradability testing
All-oxygen coordination chemistry
Tetradentate O₄ donor set
Metal-ligand geometry and speciation
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